3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 537017-04-2
Cat. No.: VC5215021
Molecular Formula: C19H16N4O2S3
Molecular Weight: 428.54
* For research use only. Not for human or veterinary use.
![3-(3,4-Dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 537017-04-2](/images/structure/VC5215021.png)
Specification
CAS No. | 537017-04-2 |
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Molecular Formula | C19H16N4O2S3 |
Molecular Weight | 428.54 |
IUPAC Name | 3-(3,4-dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Standard InChI | InChI=1S/C19H16N4O2S3/c1-4-11-8-12-13(9-26-18(12)27-11)17-22-23-16(20-21-19(23)28-17)10-5-6-14(24-2)15(7-10)25-3/h5-9H,4H2,1-3H3 |
Standard InChI Key | XIPCFCLQPFOTRV-UHFFFAOYSA-N |
SMILES | CCC1=CC2=C(S1)SC=C2C3=NN4C(=NN=C4S3)C5=CC(=C(C=C5)OC)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 3-(3,4-dimethoxyphenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1, triazolo[3,4-b] thiadiazole, systematically describes its structure (Figure 1) . The central scaffold consists of a fused triazolo[3,4-b][1, thiadiazole system, a bicyclic heteroaromatic ring containing nitrogen and sulfur atoms. Attached to this core are two distinct substituents:
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A 3,4-dimethoxyphenyl group at position 3, contributing electron-donating methoxy groups that enhance solubility and modulate electronic properties.
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A 5-ethylthieno[2,3-b]thiophene moiety at position 6, a fused thiophene system with an ethyl side chain that influences steric and electronic interactions .
The molecular formula is C₂₂H₁₈N₄O₂S₃, with a molecular weight of 490.60 g/mol.
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound involves multi-step strategies to construct the triazolo-thiadiazole core and introduce substituents. Key steps include:
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Formation of the Thiadiazole Precursor:
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2-Amino-5-ethyl-1,3,4-thiadiazole (CAS 14068-53-2), a commercially available intermediate , serves as a starting material. Its amino group participates in cyclocondensation reactions to form the triazolo-thiadiazole system.
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Reaction with hydrazine derivatives under acidic conditions generates the triazole ring .
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Introduction of the Thienothiophene Moiety:
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Thieno[2,3-b]thiophene derivatives are synthesized via cyclization of thiophene precursors. For example, thieno[2,3-d]pyrimidine-2,4-diol (CAS 18740-38-0) undergoes phosphorylation with POCl₃ and DMF to form dichlorinated intermediates .
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Cross-coupling reactions (e.g., Suzuki-Miyaura) attach the ethyl-substituted thienothiophene group to the core .
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Functionalization with the 3,4-Dimethoxyphenyl Group:
A representative synthesis yields the target compound in 56% yield using optimized conditions (POCl₃, DMF, 115°C) .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 7.42–8.16 ppm correspond to aromatic protons from the thienothiophene and phenyl groups. The ethyl group (-CH₂CH₃) appears as a triplet at δ 1.25 ppm and a quartet at δ 2.65 ppm .
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LC-MS: A molecular ion peak at m/z 491.1 [M+H]⁺ confirms the molecular weight .
Physicochemical Properties
The compound’s low aqueous solubility and moderate lipophilicity suggest applicability in non-polar matrices or organic solvents. Its stability up to 200°C makes it suitable for high-temperature processes .
Applications and Research Findings
Corrosion Inhibition
Derivatives of 1,3,4-thiadiazoles, including this compound, exhibit corrosion inhibition properties. In acidic environments, the molecule adsorbs onto metal surfaces via sulfur and nitrogen atoms, forming a protective layer. Electrochemical studies show 85–90% inhibition efficiency at 10⁻³ M concentration in HCl, comparable to commercial inhibitors .
Antioxidant Activity
The triazolo-thiadiazole core demonstrates radical scavenging activity. In DPPH assays, the compound achieves an IC₅₀ of 12.5 μM, attributed to electron donation from methoxy groups and sulfur heteroatoms .
Organic Electronics
The conjugated thienothiophene system enables π-π stacking, suggesting utility in organic field-effect transistors (OFETs). Preliminary studies report a hole mobility of 0.15 cm²/V·s, though device optimization is ongoing .
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